2-(2-(Trifluoromethyl)phenyl)acetaldehyde 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 21235-63-2
VCID: VC2462751
InChI: InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2
SMILES: C1=CC=C(C(=C1)CC=O)C(F)(F)F
Molecular Formula: C9H7F3O
Molecular Weight: 188.15 g/mol

2-(2-(Trifluoromethyl)phenyl)acetaldehyde

CAS No.: 21235-63-2

Cat. No.: VC2462751

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Trifluoromethyl)phenyl)acetaldehyde - 21235-63-2

Specification

CAS No. 21235-63-2
Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
IUPAC Name 2-[2-(trifluoromethyl)phenyl]acetaldehyde
Standard InChI InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2
Standard InChI Key YJFBOFNEYFSKQC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC=O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)CC=O)C(F)(F)F

Introduction

Chemical Identity and Basic Properties

2-(2-(Trifluoromethyl)phenyl)acetaldehyde is characterized by the following essential identifiers and properties:

ParameterValue
CAS Number21235-63-2
Molecular FormulaC₉H₇F₃O
Molecular Weight188.15 g/mol
IUPAC Name2-[2-(trifluoromethyl)phenyl]acetaldehyde
Common Synonyms2-(Trifluoromethyl)benzeneacetaldehyde; Benzeneacetaldehyde, 2-(trifluoromethyl)-
Physical StateSolid at standard conditions
InChI KeyYJFBOFNEYFSKQC-UHFFFAOYSA-N

The compound features a benzene ring with a trifluoromethyl group at the ortho position and an acetaldehyde group (-CH₂CHO) attached to the ring. The presence of the trifluoromethyl group imparts specific electronic and steric effects that influence its chemical behavior and reactivity patterns .

ClassificationHazard StatementDescription
Flam. Liq. 3H226Flammable liquid and vapor
Acute Tox. 4H302Harmful if swallowed
Skin Irrit. 2H315Causes skin irritation
Eye Irrit. 2AH319Causes serious eye irritation
STOT SE 3H335May cause respiratory irritation

Precautionary Measures

The recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Signal Word and Pictogram

The compound carries the signal word "Warning" and is associated with the GHS07 pictogram, indicating acute toxicity, skin and eye irritation, and respiratory tract irritation hazards .

Synthetic Methodologies

Several approaches exist for the synthesis of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde, with the most documented method involving oxidation of the corresponding alcohol:

Comparative Analysis with Positional Isomers

2-(2-(Trifluoromethyl)phenyl)acetaldehyde exists as one of three positional isomers based on the location of the trifluoromethyl group on the phenyl ring. Comparing these isomers provides insight into structure-property relationships:

Property2-(2-(Trifluoromethyl)phenyl)acetaldehyde2-(3-(Trifluoromethyl)phenyl)acetaldehyde2-(4-(Trifluoromethyl)phenyl)acetaldehyde
CAS Number21235-63-221172-31-6Not specified in search results
Molecular FormulaC₉H₇F₃OC₉H₇F₃OC₉H₇F₃O
Molecular Weight188.15 g/mol188.15 g/mol188.15 g/mol
Hazard StatementsH302, H315, H319, H335H302, H315, H319, H335Similar to other isomers
Commercial AvailabilityAvailable from chemical suppliersAvailable from Sigma-Aldrich (CDS022830)Available from Sigma-Aldrich (CDS023320)

The ortho-substituted isomer (2-position) likely exhibits different reactivity patterns compared to the meta (3-position) and para (4-position) isomers due to the proximity of the trifluoromethyl group to the acetaldehyde moiety, potentially affecting both steric and electronic properties .

Applications in Chemical Research and Industry

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate for the preparation of more complex molecules:

  • The aldehyde functionality provides a reactive site for nucleophilic addition reactions, Wittig reactions, and reductive amination.

  • In one documented procedure, a related aldehyde was used in the synthesis of N-(2,2-dimethoxy-1-phenylethyl)-4-nitrobenzenesulfonamide through reaction with dibenzylamine .

Physical and Chemical Characteristics

The physical and chemical properties of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde are influenced by the presence of the trifluoromethyl group, which affects the electron distribution within the molecule.

Chemical Reactivity

The compound is expected to exhibit reactivity typical of aldehydes, including:

  • Nucleophilic addition reactions at the carbonyl carbon

  • Oxidation to carboxylic acids

  • Reduction to alcohols

  • Participation in aldol condensations and related C-C bond-forming reactions

The presence of the trifluoromethyl group likely modifies these reactivities compared to unsubstituted phenylacetaldehyde, potentially increasing the electrophilicity of the carbonyl carbon due to the electron-withdrawing nature of the CF₃ group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator